molecular formula C6H13Cl2N3 B017750 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride CAS No. 36475-47-5

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride

Cat. No.: B017750
CAS No.: 36475-47-5
M. Wt: 198.09 g/mol
InChI Key: KWEIZIDNCJBKIY-UHFFFAOYSA-N
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Description

3-Methylhistamine (dihydrochloride) is a methylated derivative of histamine, a biogenic amine involved in various physiological processes. It is a degradation product of histamine and is associated with immune responses . The compound is often used in scientific research to study histamine metabolism and its effects on biological systems.

Scientific Research Applications

3-Methylhistamine (dihydrochloride) has several scientific research applications:

    Chemistry: Used as a standard in analytical methods to study histamine metabolism.

    Biology: Investigates the role of histamine and its metabolites in immune responses and cellular signaling.

    Medicine: Explores potential therapeutic applications in treating allergic reactions and inflammatory conditions.

    Industry: Utilized in the development of histamine-related pharmaceuticals and diagnostic tools.

Safety and Hazards

The safety data sheet for “2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride” indicates that it is a non-combustible solid . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for “2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride” and similar compounds are likely to involve further exploration of their potential therapeutic applications, given the broad range of biological activities associated with imidazole compounds .

Mechanism of Action

3-Methylhistamine (dihydrochloride) exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors . It acts as an agonist or antagonist, depending on the receptor subtype and the biological context. The compound influences various physiological processes, including vasodilation, gastric acid secretion, and neurotransmission. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Similar Compounds:

    Histamine: The parent compound, involved in numerous physiological processes.

    1-Methylhistamine: Another methylated derivative with distinct biological activities.

    2-Methylhistamine: A structural isomer with different receptor affinities and effects.

Uniqueness: 3-Methylhistamine (dihydrochloride) is unique due to its specific methylation pattern, which influences its interaction with histamine receptors and its metabolic stability. This makes it a valuable tool in studying histamine-related pathways and developing targeted therapies.

Biochemical Analysis

Biochemical Properties

3-Methylhistamine dihydrochloride interacts with various enzymes and proteins. It is a potential histamine H2-receptor antagonist . It is also a useful synthetic intermediate in the preparations of farnesyl protein transferase .

Cellular Effects

3-Methylhistamine dihydrochloride has effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors. It is associated with immune response and shows upregulation in vaccinated mice .

Molecular Mechanism

3-Methylhistamine dihydrochloride exerts its effects at the molecular level through its interactions with histamine receptors. Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H1- and H2-receptors .

Temporal Effects in Laboratory Settings

The effects of 3-Methylhistamine dihydrochloride change over time in laboratory settings. It is involved in the regulation of HA-induced cell proliferation and angiogenesis in tumor models and intestinal ischemia .

Dosage Effects in Animal Models

The effects of 3-Methylhistamine dihydrochloride vary with different dosages in animal models. The experimental H3 agonist N α-methylhistamine has shown promising results as a migraine preventative in studies of uncertain quality .

Metabolic Pathways

3-Methylhistamine dihydrochloride is involved in metabolic pathways related to histamine. It is metabolized to inactive N τ-methylhistamine via N-methyltransferase (HNMT) or diamine oxidase (DAO) to inactive imidazolyl acetic acid .

Transport and Distribution

3-Methylhistamine dihydrochloride is transported and distributed within cells and tissues. Organic cation transporters (OCT-1, OCT-2, OCT-3, VMAT-1) are discussed for transport mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhistamine (dihydrochloride) can be synthesized through the methylation of histamine. The process involves the reaction of histamine with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions.

Industrial Production Methods: Industrial production of 3-Methylhistamine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and purified to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhistamine (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it back to histamine or other related amines.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole derivatives.

    Reduction: Histamine or related amines.

    Substitution: Various substituted imidazole compounds.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIZIDNCJBKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585229
Record name 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36475-47-5
Record name 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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